1,2,4-Trichloro-5-iodobenzene
Overview
Description
Synthesis Analysis The synthesis of derivatives related to 1,2,4-trichloro-5-iodobenzene involves the use of tribromo- or tetrabromobenzene with trimethylstannyl sodium to produce polystannylated benzene derivatives. These are then converted to their respective chloromercurio derivatives through interaction with mercuric chloride. X-ray crystallography has confirmed the structure of these derivatives, indicating a detailed and complex synthetic pathway for creating halogenated benzene compounds (Rot et al., 2000).
Molecular Structure Analysis The crystal structure of similar halogenated benzenes, such as 1,3,5-trichloro-2,4,6-trifluorobenzene, has been determined through single-crystal X-ray diffraction. These structures show the planarity and symmetry typical of halogenated benzene derivatives, providing insights into the geometric configurations that could be expected for 1,2,4-trichloro-5-iodobenzene derivatives (Chaplot et al., 1981).
Chemical Reactions and Properties Chemical reactions involving halogenated benzene derivatives often include nucleophilic substitution and the use of halogen reagents to introduce new functional groups. For example, the synthesis of 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine demonstrates the utility of halogenated benzenes in creating recyclable 'iodoarene' reagents for organic transformations, highlighting the reactive nature and versatility of these compounds (Thorat et al., 2014).
Physical Properties Analysis The physical properties of halogenated benzenes, including those similar to 1,2,4-trichloro-5-iodobenzene, are characterized by their crystal structures, which reveal the influence of halogen atoms on the molecular packing and intermolecular interactions. Studies on compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene provide valuable information on the crystalline properties that can be extrapolated to understand the physical properties of 1,2,4-trichloro-5-iodobenzene (Chaplot et al., 1981).
Chemical Properties Analysis The chemical properties of 1,2,4-trichloro-5-iodobenzene derivatives can be inferred from studies on related halogenated benzenes, which show a range of reactivities, including nucleophilic aromatic substitution and electrophilic substitution reactions. These reactions are pivotal for the further functionalization of the benzene ring and the introduction of diverse substituents, expanding the utility of these compounds in synthetic chemistry (Thorat et al., 2014).
Scientific Research Applications
Use in Organohalide Synthesis : Research by Thorat et al. (2014) demonstrates the synthesis of a new recyclable nonpolymeric analogue of iodobenzene, using the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-iodophenol. This analogue is significant for α-tosyloxylation of enolizable ketones through the in situ generation of hypervalent iodine(III) species (Thorat, Bhong, Shelke, & Karade, 2014).
Crystal Structure Studies : Charbonneau and Trotter (1967) studied the crystal structure of 1,2,4-trichloro-3,5,6-trimethylbenzene, which is closely related to 1,2,4-Trichloro-5-iodobenzene, to understand its molecular orientation and symmetry (Charbonneau & Trotter, 1967).
Antibacterial Agent Synthesis : Manivel et al. (2015) discuss the synthesis of 5-aryl-3-(aryl)-[1,2,4]triazolo[3,4-a]isoquinolines using a methodology involving hypervalent iodine reagents, relevant to the field of medicinal chemistry (Manivel et al., 2015).
Halogen Bonding in Crystal Engineering : Bennion et al. (2016) explored the use of 1,3,5-trichloro-2,4,6-trinitrobenzene in isostructural energetic cocrystals, demonstrating its potential in crystallographic studies and materials science (Bennion, Vogt, Tuckerman, & Matzger, 2016).
Electrochemical Studies : Prasad and Sangaranarayanan (2004) analyzed the electrochemical reductive cleavage of the carbon–iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, providing insights into the mechanistic aspects of electrochemical reactions involving organohalides (Prasad & Sangaranarayanan, 2004).
Safety And Hazards
1,2,4-Trichloro-5-iodobenzene is not classified as a hazardous substance or mixture . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
properties
IUPAC Name |
1,2,4-trichloro-5-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXMBRLCXIPURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291350 | |
Record name | 1,2,4-Trichloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichloro-5-iodobenzene | |
CAS RN |
7145-82-6 | |
Record name | 1,2,4-Trichloro-5-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7145-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 74997 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7145-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Trichloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2,4-trichloro-5-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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